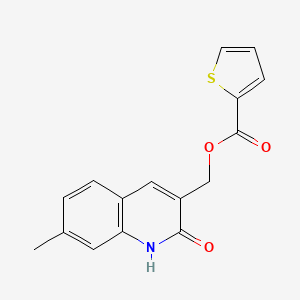
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival.
Wirkmechanismus
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide is a potent inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival. The compound binds to the IKKβ kinase subunit of the IKK complex, which is responsible for activating NF-κB. By inhibiting the activation of NF-κB, this compound can reduce inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the production of pro-inflammatory cytokines. This compound has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of interest is the testing of this compound in clinical trials to determine its safety and efficacy in humans. Additionally, there is interest in exploring the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases. Finally, there is interest in further elucidating the mechanism of action of this compound, particularly in understanding its effects on the immune system and inflammation.
Synthesemethoden
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide can be synthesized using a two-step process involving the reaction of 4-chlorobenzylamine with 3-pyridylacetonitrile, followed by the reaction of the resulting intermediate with 2-ethoxybenzoyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. The compound has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. It has also been tested for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and asthma.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-19-8-4-3-7-18(19)21(25)24-20(16-6-5-13-23-14-16)15-9-11-17(22)12-10-15/h3-14,20H,2H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCABQVAISUWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

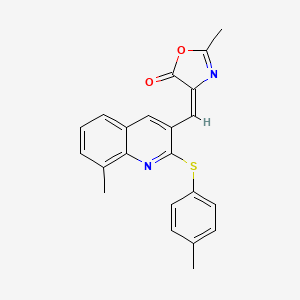
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
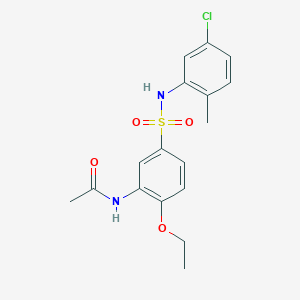
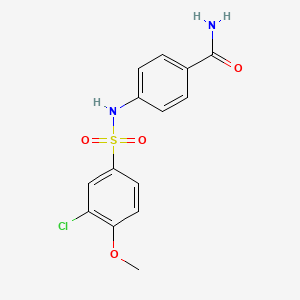
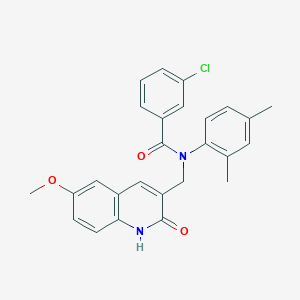



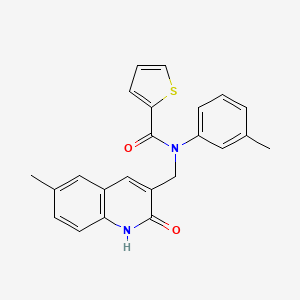

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
